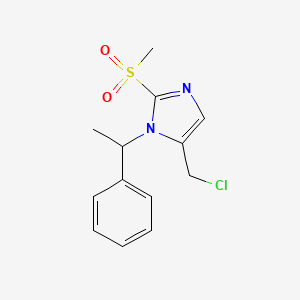

5-(Chloromethyl)-2-methanesulfonyl-1-(1-phenylethyl)-1H-imidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

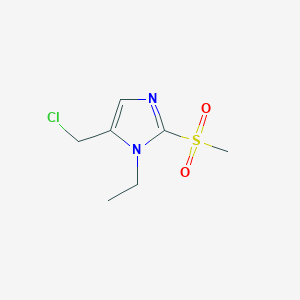

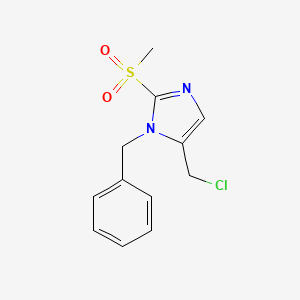

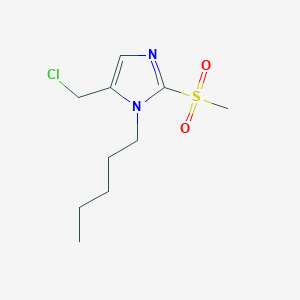

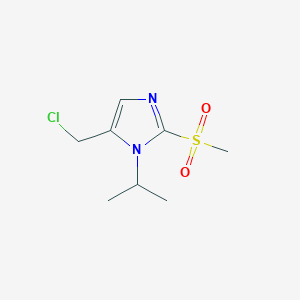

This involves detailing the methods and conditions under which the compound can be synthesized. It includes the starting materials, reagents, catalysts, and the conditions such as temperature and pressure .Molecular Structure Analysis

The molecular structure is often determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry . The analysis would discuss the spatial arrangement of atoms, the type of bonds, and the overall shape of the molecule.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs. The type of reaction (for example, nucleophilic substitution or elimination) is also discussed .Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, and refractive index. Chemical properties might include acidity or basicity, reactivity with other compounds, and stability .Applications De Recherche Scientifique

Ferroelectric Materials and Hybrid Organic-Inorganic Perovskites

Ferroelectric materials have been a focus of scientific research for decades due to their unique properties, including spontaneous polarization that can be reversed by an external electric field. Among these materials, hybrid organic-inorganic perovskites (HOIPFs) have gained prominence. These compounds combine organic and inorganic components, resulting in diverse functionalities. Notably, lead-based, lead-free, and metal-free HOIPFs have been investigated for their potential applications .

Benzylic Position Reactions

The benzylic carbon in this compound plays a crucial role in various chemical reactions. For instance, substitution reactions at the benzylic position can occur via SN2 mechanisms. Understanding these reactions is essential for designing novel compounds and optimizing synthetic routes .

Chiral Perovskites

Researchers have introduced chiral sites into the organic cations of lead–iodide perovskites, resulting in homochiral ferroelectrics. These compounds exhibit interesting properties related to chirality and may find applications in areas such as nonlinear optics and chiral sensors .

Mécanisme D'action

Target of Action

It’s structurally similar to other imidazole derivatives which are known to interact with various enzymes and receptors in the body

Mode of Action

The mode of action of this compound is likely to involve interactions with its targets at the molecular level. The chloromethyl group may undergo nucleophilic substitution reactions, potentially leading to the formation of covalent bonds with target molecules . The presence of the methanesulfonyl and phenylethyl groups could also influence the compound’s interactions with its targets .

Biochemical Pathways

Imidazole derivatives are known to be involved in a wide range of biochemical processes, including signal transduction, enzyme inhibition, and modulation of ion channels . The compound’s effects on these pathways would depend on its specific targets and mode of action.

Pharmacokinetics

Factors such as its molecular size, polarity, and the presence of functional groups like chloromethyl and methanesulfonyl could influence its bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Given its structural similarity to other imidazole derivatives, it might have potential effects on cellular signaling, enzyme activity, and ion channel function .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the reactivity of the chloromethyl group might be affected by the pH of the environment . Additionally, the compound’s stability could be influenced by temperature and the presence of other reactive species .

Safety and Hazards

Propriétés

IUPAC Name |

5-(chloromethyl)-2-methylsulfonyl-1-(1-phenylethyl)imidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN2O2S/c1-10(11-6-4-3-5-7-11)16-12(8-14)9-15-13(16)19(2,17)18/h3-7,9-10H,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOCJRKJDGYUOEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N2C(=CN=C2S(=O)(=O)C)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Chloromethyl)-2-methanesulfonyl-1-(1-phenylethyl)-1H-imidazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

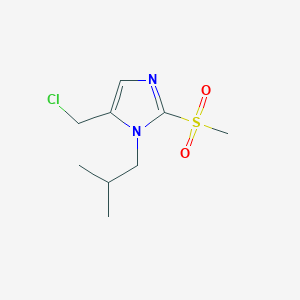

![5-(Chloromethyl)-2-methanesulfonyl-1-[3-(propan-2-yloxy)propyl]-1H-imidazole](/img/structure/B6339882.png)

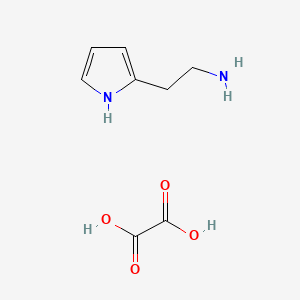

![{3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}diethylamine](/img/structure/B6339897.png)

![{2-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]ethyl}dimethylamine](/img/structure/B6339916.png)

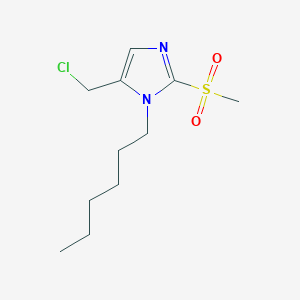

![{3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}dimethylamine](/img/structure/B6339931.png)